

5-Chloro-2-(trifluoromethyl)pyridine physical and chemical properties

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Compound of Interest

Compound Name:	5-Chloro-2-(trifluoromethyl)pyridine
Cat. No.:	B1590180

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An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)pyridine

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms and trifluoromethyl (CF_3) groups into molecular scaffolds can dramatically enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these privileged structures, **5-Chloro-2-(trifluoromethyl)pyridine** has emerged as a versatile and highly valuable building block.

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **5-Chloro-2-(trifluoromethyl)pyridine** (CAS No. 349-94-0). It is intended for researchers, medicinal chemists, and process development scientists who utilize this reagent in the synthesis of complex molecular targets. This document delves into the compound's reactivity, offers insights into its synthetic applications, and provides detailed protocols and safety information to ensure its effective and safe utilization in the laboratory.

Physicochemical and Spectroscopic Properties

The unique substitution pattern of **5-Chloro-2-(trifluoromethyl)pyridine**—featuring a powerful electron-withdrawing trifluoromethyl group at the C2 position and a halogen at the C5 position—governs its physical characteristics and chemical behavior.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	349-94-0	[1] [2]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[1] [2]
Molecular Weight	181.54 g/mol	[1] [2]
Appearance	Solid, white to yellowish crystalline	[2]
Melting Point	35-37 °C	[2]
Boiling Point	151-152 °C	
Density	1.416 g/cm ³ (Predicted)	
Flash Point	54.4 °C (129.9 °F) - closed cup	
InChI Key	JRU FUZIAZUPVQK-UHFFFAOYSA-N	[3]
SMILES	C1=CC(=NC=C1Cl)C(F)(F)F	[3]

Spectroscopic Data Analysis

While publicly accessible experimental spectra for **5-Chloro-2-(trifluoromethyl)pyridine** are limited, its structure allows for a robust prediction of its spectroscopic features. For comparative purposes, data from its well-documented isomer, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), is often used as a reference.[\[4\]](#)[\[5\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at C3, C4, and C6. The proton at C6 will likely appear as a doublet, coupled to the C4 proton. The C4 proton should present as a doublet of doublets, coupled to both C3 and C6 protons. The C3 proton would appear as a doublet, coupled to the C4 proton.
- ^{13}C NMR: The carbon spectrum will display six signals. The carbon atom attached to the trifluoromethyl group (C2) will show a characteristic quartet due to C-F coupling. The carbon bearing the chlorine atom (C5) will also be readily identifiable. The remaining four carbons will appear in the aromatic region with chemical shifts influenced by their position relative to the nitrogen atom and the electron-withdrawing substituents.
- ^{19}F NMR: The fluorine NMR spectrum is expected to exhibit a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would typically fall in the range of -65 to -70 ppm, which is characteristic for a CF_3 group attached to a pyridine ring.^[6]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at m/z 181. The isotopic pattern for one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) will be a key diagnostic feature.^[4] Predicted adducts include $[\text{M}+\text{H}]^+$ at m/z 181.99790 and $[\text{M}+\text{Na}]^+$ at m/z 203.97984.^[7]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations (typically in the $1100\text{-}1350\text{ cm}^{-1}$ region) and C-Cl stretching ($\sim 700\text{-}800\text{ cm}^{-1}$). Aromatic C-H and C=C/C=N stretching vibrations will also be present.^[8]

Synthesis Strategies

The industrial synthesis of chloro-trifluoromethylpyridines generally relies on the halogenation and subsequent fluorination of picoline (methylpyridine) precursors.^{[9][10]} For instance, the related isomer 2-chloro-5-(trifluoromethyl)pyridine is often produced via the chlorination of 3-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorine-chlorine exchange reaction.^{[11][12]} A similar strategy starting from 2-methyl-5-chloropyridine could plausibly yield the target compound.

Chemical Reactivity and Synthetic Utility

The reactivity of **5-Chloro-2-(trifluoromethyl)pyridine** is dictated by the interplay of its functional groups. The electron-withdrawing CF_3 group at the C2 position significantly acidifies the ring protons and activates the pyridine core towards nucleophilic attack. The chlorine atom at C5 serves as a versatile handle for cross-coupling reactions.

Caption: Reactivity map of **5-Chloro-2-(trifluoromethyl)pyridine**.

Key Reaction Classes

- Palladium-Catalyzed Cross-Coupling: The C5-Cl bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura (with boronic acids)[13], Buchwald-Hartwig amination (with amines)[14], and Sonogashira coupling (with terminal alkynes) are highly effective for elaborating the pyridine core. These reactions provide access to a vast array of derivatives for structure-activity relationship (SAR) studies.
- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The CF_3 group strongly activates the pyridine ring, making positions C4 and C6 susceptible to attack by strong nucleophiles such as alkoxides, thiolates, and amines. This allows for the displacement of a hydride or, under certain conditions, other leaving groups if present.
- Directed Ortho-Metallation: The pyridine nitrogen and the CF_3 group can direct deprotonation at the C4 position using strong bases like lithium diisopropylamide (LDA). The resulting lithiated species can be trapped with various electrophiles, providing a regioselective route to 4-substituted derivatives.

Experimental Protocol: Regioselective Iodination at the C4 Position

This protocol details the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, demonstrating the utility of directed ortho-metallation.[15]

Materials:

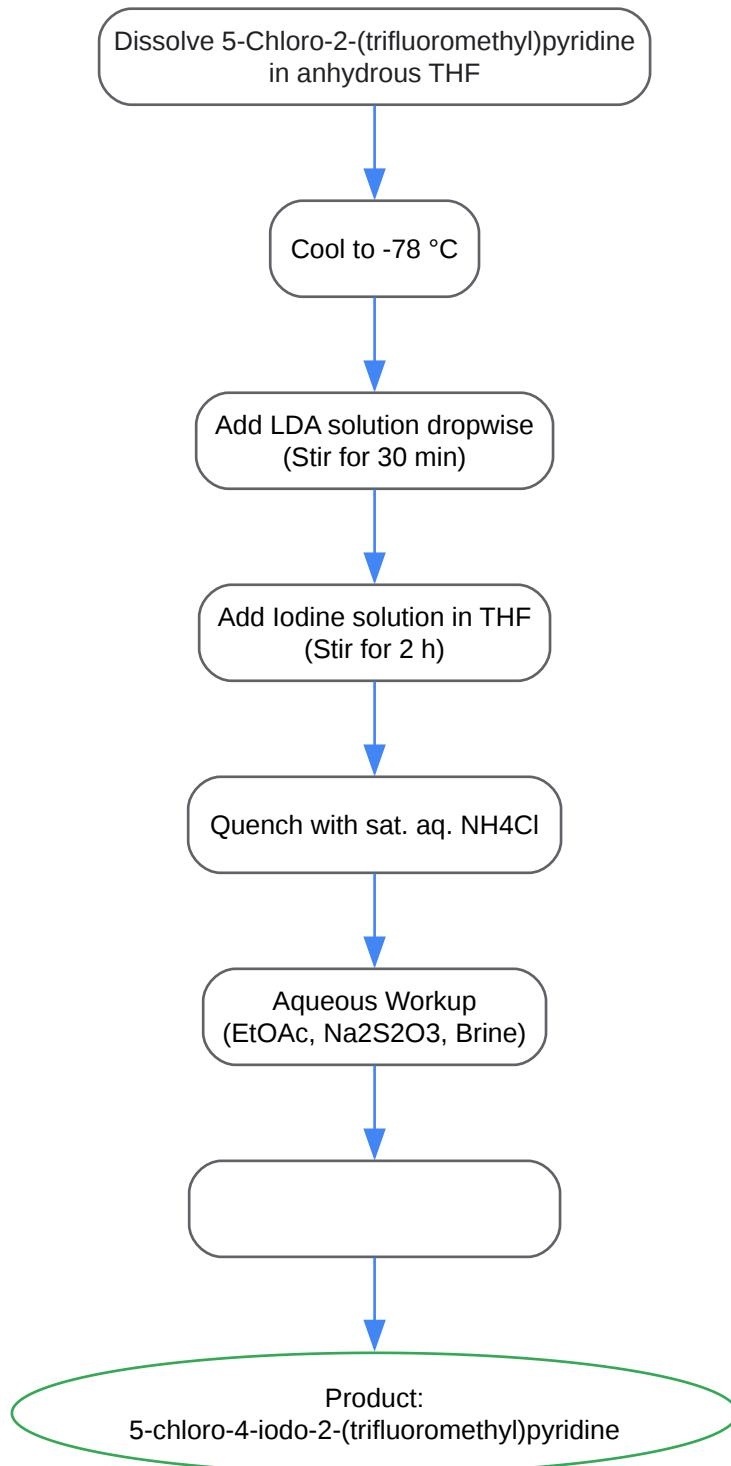
- **5-Chloro-2-(trifluoromethyl)pyridine**

- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- Iodine (I₂)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add **5-Chloro-2-(trifluoromethyl)pyridine** (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous THF.
- Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
- Deprotonation: Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes. An inert atmosphere must be maintained throughout.[15]
- Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
- Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
- Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

- Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude material by column chromatography on silica gel to afford the pure 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.

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Caption: Workflow for the iodination of **5-Chloro-2-(trifluoromethyl)pyridine**.

Applications in Research and Development

The trifluoromethylpyridine scaffold is a key component in numerous commercial agrochemicals and pharmaceuticals.^[16] **5-Chloro-2-(trifluoromethyl)pyridine** serves as a crucial intermediate for accessing these complex targets. Its derivatives have been investigated for a range of biological activities. The ability to selectively functionalize the pyridine ring at the C4, C5, and C6 positions makes it an ideal starting point for building molecular libraries for high-throughput screening.

For instance, the C5-Cl bond can be used in Suzuki couplings to introduce aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors and other pharmaceuticals. ^[13] The C4 position, accessible via metallation, can be functionalized to modulate solubility and electronic properties, while the C6 position can be targeted by S_nAr reactions.

Safety and Handling

5-Chloro-2-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H228 (Flammable solid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Danger.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat. Use a suitable respirator if ventilation is inadequate.
- Handling: Keep away from heat, sparks, and open flames. Avoid generating dust. Take precautionary measures against static discharge.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the material safety data sheet (MSDS) before use.

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